molecular formula C5H5N5 B13702054 5,6-Diaminopyrimidine-4-carbonitrile

5,6-Diaminopyrimidine-4-carbonitrile

Cat. No.: B13702054
M. Wt: 135.13 g/mol
InChI Key: IPRGZHYBHWEXJV-UHFFFAOYSA-N
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Description

5,6-Diaminopyrimidine-4-carbonitrile is a high-value chemical scaffold in medicinal chemistry and drug discovery research. While the specific isomer this compound is less directly documented, the broader class of diaminopyrimidine carbonitriles to which it belongs is extensively researched for its diverse biological activities and role in constructing complex molecules . Pyrimidine-based structures are fundamental in the design of novel therapeutic agents. Related analogs, such as 2,4-diaminopyrimidine-5-carbonitriles, have demonstrated potent inhibitory activity against enzymes like Cyclooxygenase-2 (COX-2), with IC50 values in the submicromolar range, showcasing their potential as anti-inflammatory and anticancer agents . Furthermore, these structures have been optimized as potent and highly selective antagonists for targets like the A1 Adenosine Receptor (A1AR), which is implicated in disorders including epilepsy, Parkinson's, and asthma . The pyrimidine core is also a versatile building block for synthesizing fused heterocyclic systems, such as pteridines, which have been investigated as dual BRD4 and PLK1 inhibitors for anticancer therapy . Beyond pharmaceutical applications, diaminopyrimidine carbonitriles have utility in materials science, serving as cores for developing fluorescent chemosensors for detecting toxic heavy metals like mercury (Hg²⁺) in environmental and analytical chemistry . As a building block, the reactive amino and cyano groups on the pyrimidine ring allow for diverse functionalization via nucleophilic substitution and metal-catalyzed coupling reactions, enabling the construction of extensive chemical libraries for biological screening . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

5,6-diaminopyrimidine-4-carbonitrile

InChI

InChI=1S/C5H5N5/c6-1-3-4(7)5(8)10-2-9-3/h2H,7H2,(H2,8,9,10)

InChI Key

IPRGZHYBHWEXJV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)N)N)C#N

Origin of Product

United States

Synthetic Methodologies for 5,6 Diaminopyrimidine 4 Carbonitrile and Its Structural Analogues

Classical and Contemporary Approaches to the Pyrimidine (B1678525) Ring System

The construction of the pyrimidine ring system has been a subject of extensive research for over a century. Classical methods typically involve the condensation of a three-carbon component with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine (B92328). bu.edu.egwikipedia.org

One of the most fundamental and widely used classical routes is the Pinner synthesis , which involves the reaction of 1,3-dicarbonyl compounds with amidines. mdpi.com A variation of this is the Biginelli reaction , a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea, which has been a reliable method for producing dihydropyrimidines. wikipedia.orghumanjournals.comscienceandtechnology.com.vn These methods, while foundational, often require harsh conditions and can lead to challenges in purification. rasayanjournal.co.inias.ac.in

Contemporary approaches have focused on improving efficiency, selectivity, and environmental sustainability. researchgate.net Modern methods include:

Transition-Metal-Catalyzed Reactions: These methods utilize transition metal catalysts to form C-C or C-N bonds, offering more efficient and selective pathways. humanjournals.com For example, copper-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines is a powerful tool for building the pyrimidine core. mdpi.com

Multicomponent Reactions (MCRs): Expanding on the principle of the Biginelli reaction, modern MCRs allow for the synthesis of complex pyrimidine derivatives in a single step from three or more starting materials, which is highly efficient and atom-economical. mdpi.comnih.govorganic-chemistry.org

Domino and Tandem Reactions: These strategies involve a sequence of intramolecular reactions, often catalyzed, to rapidly build complex molecular architectures from simple precursors. organic-chemistry.org

Novel Annulation Strategies: Researchers have developed creative methods for ring formation, such as the iridium-catalyzed [3+1+1+1] synthesis of pyrimidines from amidines and alcohols, which proceeds through a sequence of condensation and dehydrogenation steps. mdpi.comorganic-chemistry.org

Targeted Synthesis of 5,6-Diaminopyrimidine-4-carbonitrile Core

The specific architecture of this compound, with its vicinal diamines and electron-withdrawing nitrile group, requires tailored synthetic strategies that control the placement of these functional groups.

The most direct route to the this compound core involves the cyclocondensation of a pre-functionalized four-carbon, two-nitrogen precursor with a one-carbon electrophile. A common and logical precursor for this synthesis is diaminomaleonitrile (DAMN) , which provides the C4, C5, the two amino groups, and the nitrile group.

The reaction typically proceeds by condensing DAMN with a one-carbon source that provides the N1-C2-N3 segment of the pyrimidine ring. Formamidine or its equivalents are ideal for this transformation. This approach is a variation of the widely used method for pyrimidine synthesis involving the condensation of a 1,3-bifunctional three-carbon fragment with an amidine. bu.edu.eg A general scheme for this one-pot, three-component transformation often involves reacting an α-cyanoketone, a carboxaldehyde, and a guanidine derivative to yield a 2-amino-pyrimidine-5-carbonitrile scaffold. nih.gov

For instance, the synthesis of related 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles has been achieved through a Biginelli-inspired one-pot sequence involving the condensation, nucleophilic addition, cyclization, and spontaneous aromatization of the intermediate. nih.gov Similarly, pyrimidine-5-carbonitrile derivatives can be synthesized via a three-component reaction of an aldehyde, malononitrile (B47326), and urea or thiourea. scienceandtechnology.com.vnnih.gov

An alternative to building the ring from acyclic precursors is the functionalization of a pre-existing pyrimidine ring. Achieving the specific 5,6-diamino-4-carbonitrile substitution pattern requires highly regioselective reactions, as the electronic nature of the pyrimidine ring directs substitution. The C2, C4, and C6 positions are electron-deficient and susceptible to nucleophilic attack, while the C5 position is more electron-rich and prone to electrophilic substitution. wikipedia.org

Strategies for regioselective functionalization include:

Directed Metalation: Using organometallic reagents, such as TMPMgCl·LiCl or TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allows for the specific deprotonation (metalation) of a C-H bond at a desired position. nih.govnih.gov The resulting organometallic intermediate can then be trapped with an electrophile to introduce a functional group with high regioselectivity. For example, the C2 position of pyrimidines can be selectively zincated. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrimidines are excellent precursors for introducing other functional groups. researchgate.net For example, a 4-chloropyrimidine (B154816) derivative can be selectively reacted with an amine nucleophile at the C4 position. uaeu.ac.ae A subsequent functionalization at C5 and C6 would be necessary to achieve the target structure.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste, minimize energy consumption, and avoid hazardous substances. rasayanjournal.co.inpowertechjournal.com The synthesis of pyrimidines has been a fertile ground for the application of green chemistry principles. benthamdirect.comnih.gov

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents. rasayanjournal.co.in

Solvent-Free Reactions: Performing reactions without a solvent, often by grinding reagents together or heating them to a molten state, can lead to clean reactions, high yields, and simple product isolation. rasayanjournal.co.innih.gov A solvent-free protocol has been successfully designed for the synthesis of pyrimidine-5-carbonitrile derivatives by fusing the substrates at an appropriate temperature. nih.gov

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Multicomponent reactions for synthesizing pyrimidine derivatives have been effectively carried out in aqueous solutions. nih.govpnas.org For example, the synthesis of pyrimido[4,5-d]pyrimidines has been achieved in water using ultrasound and microwave irradiation. tandfonline.com

Alternative energy sources are a key component of green synthesis, often leading to dramatically reduced reaction times and improved yields. powertechjournal.comingentaconnect.com

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique in organic synthesis for its ability to rapidly and uniformly heat reaction mixtures. nih.govnanobioletters.com This method has been successfully applied to the synthesis of various pyrimidine derivatives, including dihydropyrimidines and aminopyrimidines, often resulting in higher yields and significantly shorter reaction times compared to conventional heating. nanobioletters.comnih.goveurekaselect.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolopyrimidine Derivatives

CompoundConventional Method (Yield %, Time)Microwave Method (Yield %, Time)
3a 70%, 5h92%, 8 min
3b 72%, 6h93%, 10 min
3c 68%, 4h85%, 6 min
3d 75%, 6h95%, 10 min

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through the physical effects of acoustic cavitation. nih.govresearchgate.net This technique has been employed for the synthesis of pyrimidines and their fused derivatives, offering benefits such as shorter reaction times, higher yields, and milder reaction conditions. nih.govdntb.gov.ua The use of ultrasonic vibrations can significantly enhance product yields in cyclo-condensation reactions, often under solvent-free conditions. researchgate.net

Table 2: Yield Comparison for Ultrasound-Assisted Synthesis of Pyrimido[4,5-d]pyrimidines

Aldehyde SubstituentUltrasound Method (Yield %)Microwave Method (Yield %)
4-Cl8591
4-NO₂8793
4-OH8085
2-NO₂8490

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice between metal-catalyzed and organocatalytic methods depends on factors such as substrate scope, desired substitution pattern, cost, and environmental impact.

Efficiency: Metal-catalyzed cross-coupling reactions are highly efficient for the late-stage functionalization of a pre-formed pyrimidine ring, offering excellent yields for specific C-C or C-N bond formations. researchgate.net However, they require the synthesis of halogenated pyrimidine precursors. In contrast, organocatalytic multicomponent reactions build the pyrimidine core from simple, readily available starting materials in a single, atom-economical step. ias.ac.innih.gov

Reaction times and conditions vary significantly. Microwave-assisted organocatalytic syntheses can be completed in minutes, whereas traditional metal-catalyzed reactions might require several hours. arkat-usa.org For example, the synthesis of 6-Amino-5-Cyano-4-(4-Chloro)-Phenyl-2-Mercapto Pyrimidine using a bone char-based catalyst under solvent-free conditions at 80°C achieves a 95% yield in just 15 minutes. nih.gov In comparison, other methods reported for the same product can involve longer reaction times and less favorable conditions. nih.gov

Selectivity: Metal-catalyzed reactions can offer high regioselectivity, which is crucial when functionalizing a molecule with multiple potential reaction sites. Ligand control in palladium catalysis, for instance, can direct coupling to a specific position on a di-halogenated pyrimidine. nih.gov Organocatalytic multicomponent reactions generally exhibit excellent chemoselectivity, assembling the desired heterocyclic core with high fidelity from three or more components. Asymmetric organocatalysis can also provide access to chiral pyrimidine derivatives with high enantioselectivity. nih.gov

Practicality and "Green" Chemistry: Organocatalytic methods often hold an advantage in terms of practicality and sustainability. They frequently employ cheaper, more abundant catalysts and can often be performed under solvent-free conditions, reducing chemical waste. ias.ac.innih.gov The use of reusable solid catalysts further enhances their environmental credentials. nih.gov Metal-catalyzed reactions, while powerful, often require expensive and toxic heavy metal catalysts and ligands, which can pose challenges for purification and waste disposal. mdpi.com

Table 3: Comparative Overview of Catalytic Methodologies This table is interactive. Click on the headers to sort the data.

Feature Metal-Catalyzed Coupling Organocatalytic Multicomponent Reaction
Strategy Functionalization of existing pyrimidine core De novo synthesis of pyrimidine core
Typical Catalysts Palladium, Copper, Cobalt Ammonium (B1175870) Chloride, Solid Acids, Amines
Efficiency High yields for specific bond formation High atom economy, often rapid
Conditions Often requires anhydrous solvents, inert atmosphere Often solvent-free or aqueous, milder temps
Selectivity High regioselectivity possible High chemoselectivity

| Sustainability | Concerns with metal toxicity and waste | Often uses "greener," reusable catalysts |

Chemical Reactivity and Derivatization Pathways of 5,6 Diaminopyrimidine 4 Carbonitrile

Reactions Involving the Amino Functionalities (N5, N6)

The two amino groups on the pyrimidine (B1678525) ring are nucleophilic centers and are the primary sites for a variety of chemical transformations. Their reactivity allows for the synthesis of a wide array of derivatives, including important bicyclic heterocycles.

Acylation and Alkylation Reactions

The primary amino groups at the N5 and N6 positions of 5,6-Diaminopyrimidine-4-carbonitrile readily undergo acylation and alkylation reactions with appropriate electrophiles. These reactions are fundamental for introducing a variety of substituents onto the pyrimidine core.

Acylation: Acylation is typically achieved using acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. The reaction can proceed at one or both amino groups, with selectivity potentially influenced by steric hindrance and electronic effects. For instance, microwave-assisted methods have been successfully employed for the monoacylation of structurally similar amino-cyano heterocyclic systems, such as 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines. nih.gov This technique uses excess acid chlorides in pyridine, where a diacylated intermediate is formed and then selectively deacylated to the desired mono-amide product. nih.gov

Alkylation: Alkylation can be performed with alkyl halides or other alkylating agents. Similar to acylation, the reaction can lead to mono- or di-alkylated products. The introduction of alkyl groups can modify the solubility and biological activity of the resulting compounds. In the synthesis of novel pyrimidine-5-carbonitrile derivatives with anti-proliferative properties, the amino group is often modified through reactions with various electrophiles, including alkylating and arylating agents, to build a diverse chemical library. nih.gov

Reaction TypeReagent ClassTypical ConditionsProduct Type
Acylation Acid Chlorides (R-COCl)Pyridine, Microwave IrradiationN-Acylaminopyrimidine
Acid Anhydrides ((RCO)₂O)Base (e.g., Et₃N), Room Temp. or HeatN-Acylaminopyrimidine
Alkylation Alkyl Halides (R-X)Base (e.g., K₂CO₃), DMFN-Alkylaminopyrimidine

Table 1: General Conditions for Acylation and Alkylation Reactions.

Condensation Reactions Leading to Fused Heterocycles (e.g., Purines, Pteridines)

The adjacent positioning of the N5 and N6 amino groups makes this compound an ideal precursor for synthesizing fused heterocyclic systems through condensation reactions. This pathway is fundamental to the synthesis of biologically significant molecules like purines and pteridines. researchgate.netnih.gov

Purine (B94841) Synthesis: The construction of the purine ring system involves the cyclization of the diaminopyrimidine with a one-carbon synthon. This can be achieved through various methods, including the well-known Traube purine synthesis. Reagents like formic acid, formamide (B127407), or triethyl orthoformate can provide the necessary carbon atom to form the imidazole (B134444) ring fused to the pyrimidine core. researchgate.net The reaction typically proceeds by initial formylation of one amino group, followed by cyclization and dehydration to yield the purine derivative.

Pteridine (B1203161) Synthesis: Pteridines are formed by the condensation of 5,6-diaminopyrimidines with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil. thieme-connect.dederpharmachemica.com This reaction, known as the Gabriel-Isay reaction, leads to the formation of a pyrazine (B50134) ring fused to the pyrimidine. thieme-connect.de If an unsymmetrical dicarbonyl compound is used, a mixture of regioisomeric products can be formed. thieme-connect.de The more reactive carbonyl group generally condenses with the more nucleophilic 5-amino group of the pyrimidine. thieme-connect.de

Target HeterocycleReagent TypeSpecific ExamplesResulting Fused Ring
Purines One-Carbon SynthonsFormic Acid, Triethyl Orthoformate, DichlorocarbeneImidazole
Pteridines α-Dicarbonyl CompoundsGlyoxal, Biacetyl, Benzil, Dimethyl acetylenedicarboxylate (B1228247)Pyrazine

Table 2: Reagents for the Synthesis of Fused Heterocycles.

Diazotization and Subsequent Transformations

The primary aromatic amino groups of this compound can be converted to diazonium salts through diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orglibretexts.org

The resulting pyrimidine diazonium salts are often unstable but serve as versatile intermediates. organic-chemistry.org The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a wide range of nucleophiles. masterorganicchemistry.com Depending on the reaction conditions and the nucleophile used, this allows for the introduction of various functional groups at the 5 and/or 6 positions.

Common transformations of aryl diazonium salts include:

Hydrolysis: Reaction with water upon warming to produce hydroxyl derivatives (phenols). masterorganicchemistry.com

Sandmeyer Reaction: Displacement of the diazonium group with halides (Cl⁻, Br⁻) or cyanide (CN⁻) using copper(I) salts as catalysts. masterorganicchemistry.com

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) to yield fluoro derivatives. masterorganicchemistry.com

Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form azo dyes, although this is more typical when the diazonium salt is the electrophile. researchgate.net

Given the presence of two amino groups, diazotization can potentially occur at one or both sites, leading to mono- or bis-diazonium salts, which could undergo subsequent reactions to form a variety of substituted pyrimidines. The specific outcome would depend on controlling the stoichiometry of the reagents and the reaction conditions.

Reactivity of the Nitrile Group (C4-CN)

The nitrile group at the C4 position is an important site for chemical modification. Its reactivity is significantly influenced by the electron-withdrawing nature of the pyrimidine ring, which makes the nitrile carbon more electrophilic and susceptible to nucleophilic attack. slideshare.net

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic carbon atom of the nitrile group can be attacked by various nucleophiles. acs.org Strong nucleophiles like Grignard reagents or organolithium compounds can add to the C≡N triple bond to form imine anions, which upon acidic workup, can be hydrolyzed to ketones.

The nitrile group can also participate in cycloaddition reactions. For instance, [4+2] cycloadditions (Diels-Alder reactions) have been reported for pyridazinecarbonitriles, where the nitrile group acts as an electron-withdrawing group activating the diazine ring system as a diene. mdpi.comresearchgate.net While less common, nitriles themselves can act as dienophiles or participate in [3+2] cycloadditions, for example, with azide (B81097) ions to form tetrazoles (see section 3.2.2).

Transformation to Carboxylic Acid Derivatives or Tetrazoles

The nitrile group can be converted into other important functional groups, notably carboxylic acids and tetrazoles, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis to Carboxylic Acid Derivatives: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. libretexts.orglumenlearning.com

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., H₂SO₄ or HCl) first produces an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid (5,6-Diaminopyrimidine-4-carboxylic acid). chemistrysteps.com

Base-catalyzed hydrolysis: Refluxing with an aqueous base (e.g., NaOH) initially yields a carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. chemistrysteps.com

Conversion to Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide source, most commonly sodium azide (NaN₃), to form a tetrazole ring. This reaction is often catalyzed by a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., ammonium (B1175870) chloride) and typically requires heating in a solvent like DMF. youtube.com The resulting product would be 5-(5,6-diaminopyrimidin-4-yl)-1H-tetrazole. Tetrazoles are considered bioisosteres of carboxylic acids, meaning they have similar physical and chemical properties that can elicit similar biological responses. youtube.com

TransformationReagentsConditionsProduct Functional Group
Hydrolysis H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄)Heat/RefluxCarboxylic Acid (-COOH)
OH⁻ (e.g., aq. NaOH), then H₃O⁺Heat/Reflux, then AcidificationCarboxylic Acid (-COOH)
Tetrazole Formation NaN₃, NH₄Cl or ZnCl₂Heat, DMF5-substituted-1H-tetrazole

Table 3: Conditions for Transforming the Nitrile Group.

Electrophilic and Nucleophilic Substitution on the Pyrimidine Ring

The reactivity of the this compound core is governed by the electronic properties of its constituent groups. The pyrimidine ring is inherently electron-deficient, which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution. wikipedia.org However, the substituents on the ring dramatically modulate this reactivity. The amino groups at positions 5 and 6 are potent electron-donating groups, which activate the ring towards electrophilic attack. Conversely, the carbonitrile (cyano) group at position 4 is a strong electron-withdrawing group, further increasing the ring's electron deficiency.

Electrophilic Substitution: The powerful activating effect of the two amino groups overrides the deactivating nature of the pyrimidine ring and the cyano group, making electrophilic aromatic substitution possible. These electron-donating groups direct incoming electrophiles to the ortho and para positions. libretexts.org In the case of this compound, the only available position for substitution on the pyrimidine ring is the C2 position. Therefore, reactions such as halogenation, nitration, and nitrosylation are predicted to occur at this site. It is well-documented that pyrimidines bearing at least three electron-donating groups are readily nitrosated at the C5 position. researchgate.net While this specific molecule has two amino groups and one withdrawing group, the principle of activation by amino groups suggests that electrophilic attack is feasible, with the C2 position being the logical target.

Nucleophilic Substitution: Direct nucleophilic aromatic substitution (SNAr) on the pyrimidine ring of this compound is unlikely. SNAr reactions on aromatic rings typically require two key features: the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate. chemrxiv.org While the cyano group and the ring nitrogen atoms are electron-withdrawing, the molecule lacks a suitable leaving group on any of the ring carbons. Furthermore, the presence of the strongly electron-donating amino groups at C5 and C6 would destabilize the anionic intermediate required for SNAr, thus disfavoring this pathway. thieme-connect.de Reactivity towards nucleophiles is therefore centered on the functional groups, such as displacement reactions on the amino groups or addition to the cyano group, rather than substitution on the ring itself.

Multi-component Reactions Utilizing this compound as a Core Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. orgchemres.org this compound is an exceptional scaffold for MCRs due to its multiple reactive sites. The key feature is the vicinal diamine (a 1,2-diamine) functionality at the C5 and C6 positions. This arrangement is a classic precursor for the formation of fused five- or six-membered heterocyclic rings. The nucleophilic character of these amino groups, combined with the electrophilic nature of the cyano group, allows for a variety of cyclization and condensation reactions to construct complex molecular architectures in a single step. nih.govacs.org

The adjacent amino groups on the pyrimidine ring are perfectly positioned to react with bifunctional electrophiles to create annulated (fused-ring) systems. A primary example is the synthesis of pteridines (pyrazino[2,3-d]pyrimidines), which are vital structures in many biological processes. researchgate.net The reaction of 5,6-diaminopyrimidines with 1,2-dicarbonyl compounds, such as glyoxal or benzil, is a classical and robust method for constructing the fused pyrazine ring of the pteridine system. thieme-connect.de This condensation reaction is highly regioselective and provides a direct route to functionalized pteridines.

Similarly, reactions with other reagents can lead to different fused systems. For instance, cyclocondensation with α,β-unsaturated carbonyl compounds can be used to construct fused seven-membered rings, while reactions with 1,3-dicarbonyl compounds or their equivalents can form fused pyridopyrimidine structures, which are also of significant pharmacological interest. jocpr.comnih.gov

Table 1: Illustrative Reactions for the Construction of Annulated Pyrimidine Systems

Reactant(s)ConditionsResulting Annulated SystemProduct Class
Glyoxal (OHC-CHO)Mild acid or base catalysisPyrazine ring fused to the pyrimidinePteridine
Benzil (Ph-CO-CO-Ph)Acetic acid, refluxPhenyl-substituted pyrazine ring6,7-Diphenylpteridine
AcetylacetoneAcid catalysis (e.g., H3PO4)Methyl-substituted pyridine ringPyrido[2,3-d]pyrimidine (B1209978)
Dimethyl acetylenedicarboxylate (DMAD)Protic solventFused pyridinone ringPyrido[2,3-d]pyrimidine

The versatility of this compound extends to more complex MCRs that assemble polyheterocyclic systems in a single, atom-economical process. By choosing appropriate reaction partners, it is possible to build multiple rings onto the pyrimidine core simultaneously. These reactions often proceed through a domino or cascade sequence, where the product of one reaction becomes the substrate for the next in the same pot. rsc.org

For example, a three-component reaction between this compound, an aromatic aldehyde, and an active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate) can lead to the formation of highly substituted pyrido[2,3-d]pyrimidine systems. nih.gov The reaction mechanism typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of one of the pyrimidine's amino groups, and subsequent intramolecular cyclization and aromatization to yield the final polyheterocyclic product. This strategy allows for significant structural diversity, as a wide range of aldehydes and active methylene compounds can be employed.

Table 2: Examples of Multi-component Reactions for Polyheterocyclic Architectures

Component 1Component 2Component 3Resulting Architecture
This compoundBenzaldehydeMalononitrileAminopyrido[2,3-d]pyrimidine
This compound4-ChlorobenzaldehydeEthyl cyanoacetateChlorophenyl-substituted pyrido[2,3-d]pyrimidinone
This compoundCyclohexanoneMalononitrileSpiro-fused cyclohaxanepyrido[2,3-d]pyrimidine
This compoundIndane-1,3-dioneAromatic AldehydeIndeno[2',1':5,6]pyrido[2,3-d]pyrimidine

Coordination Chemistry of 5,6 Diaminopyrimidine 4 Carbonitrile Ligands

Ligand Design Principles and Coordination Modes

The coordination behavior of 5,6-Diaminopyrimidine-4-carbonitrile is dictated by the presence of multiple potential donor sites, which allows for a variety of binding modes to metal ions. The strategic arrangement of these donor atoms influences the structure and properties of the resulting metal complexes.

This compound possesses three types of nitrogen atoms that can act as Lewis bases and coordinate to a metal center:

Pyrimidine (B1678525) Nitrogens: The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. These endocyclic nitrogen atoms are sp²-hybridized and have lone pairs of electrons available for coordination. In many pyrimidine-based ligands, one or both of these nitrogens are primary sites for metal binding.

Amino Nitrogens: The exocyclic amino groups at positions 5 and 6 introduce additional coordination sites. The nitrogen atoms of these amino groups are sp³-hybridized and can also donate their lone pair of electrons to a metal ion. The involvement of exocyclic amino groups in coordination has been observed in various aminopyrimidine complexes. sciencenet.cn

Nitrile Nitrogen: The nitrile group (-C≡N) at position 4 presents another potential coordination site. The nitrogen atom of the cyano group is sp-hybridized and its lone pair can coordinate to a metal ion, typically in an end-on fashion. The coordination of the nitrile group is well-documented for various organic ligands.

The specific nitrogen atom that coordinates to a metal ion is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the steric environment around the donor sites, and the reaction conditions.

The spatial arrangement of the nitrogen donor atoms in this compound allows for both chelation and bridging coordination modes, leading to the formation of mononuclear or polynuclear complexes.

Chelation: The ligand can act as a bidentate chelating agent by coordinating to a single metal ion through two adjacent donor sites. For instance, a metal ion could be chelated by one of the pyrimidine ring nitrogens and the adjacent amino group nitrogen. This chelation would result in the formation of a stable five-membered ring, which is entropically favored.

Bridging: this compound can also function as a bridging ligand, connecting two or more metal centers. This can occur in several ways:

The two pyrimidine ring nitrogens can coordinate to two different metal ions.

The two amino groups can bind to separate metal centers.

A combination of pyrimidine, amino, and nitrile nitrogens can be involved in bridging multiple metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The ability of amino-containing heterocyclic ligands to act in a bridging fashion has been previously documented. sciencenet.cn

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metal complexes of pyrimidine-based ligands are widely studied due to their interesting magnetic, electronic, and catalytic properties. The synthesis of transition metal complexes with this compound would likely follow established procedures for similar ligands. scichemj.orgekb.eg A general synthetic route involves dissolving the ligand and a transition metal salt (e.g., chloride, nitrate (B79036), or sulfate) in a solvent such as ethanol, methanol, or acetonitrile, followed by heating the mixture under reflux. The resulting solid complex can then be isolated by filtration.

Characterization of these complexes would involve:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the pyrimidine ring, amino groups, and nitrile group upon complexation. For instance, a shift in the ν(C≡N) stretching frequency can confirm the involvement of the nitrile nitrogen in coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and to obtain information about the coordination geometry around the metal ion.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides insight into the oxidation state and spin state of the central metal ion. mdpi.com

Table 1: Representative Transition Metal Complexes with Pyrimidine-Based Ligands and Their Characterization Data

ComplexSynthesis MethodKey IR Bands (cm⁻¹)Magnetic Moment (μB)Proposed Geometry
[Cu(L)₂(H₂O)₂]Cl₂Refluxing ligand with CuCl₂ in ethanolν(M-N), ν(M-O)1.72Octahedral mdpi.com
[Co(L)₂(H₂O)₂]Cl₂Stirring ligand with CoCl₂ in methanolν(M-N), ν(M-O)4.90Octahedral mdpi.com
[Ni(L)₂(H₂O)₂]Cl₂Reaction of ligand with NiCl₂ at room temp.ν(M-N), ν(M-O)-Octahedral
[Pd(L)₂]Stirring ligand with PdCl₂ in methanol/waterν(M-N), ν(M-O)DiamagneticSquare Planar nih.gov

L represents a generic pyrimidine-based ligand.

The coordination chemistry of lanthanides and actinides with nitrogen-containing ligands is an area of active research, driven by the potential applications of these complexes in luminescence and catalysis. Lanthanide ions, being hard acids, are expected to preferentially coordinate to the nitrogen atoms of the this compound ligand. The synthesis of lanthanide complexes often involves the reaction of the ligand with lanthanide nitrate or chloride salts in a suitable solvent. nih.gov

The characterization of lanthanide and actinide complexes would include techniques similar to those used for transition metal complexes, with a particular emphasis on:

Luminescence Spectroscopy: To investigate the photophysical properties of the complexes, as many lanthanide complexes exhibit characteristic luminescence.

¹H NMR Spectroscopy: To study the structure of the complexes in solution, although the paramagnetic nature of many lanthanide ions can lead to significant peak shifting and broadening.

Structural Analysis of Coordination Compounds

Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. For instance, a metal ion could coordinate to two bidentate this compound ligands and two solvent molecules to achieve an octahedral geometry. Lanthanide and actinide ions, due to their larger ionic radii, often exhibit higher coordination numbers (e.g., 8 or 9) and more complex coordination geometries. nih.gov

Table 2: Expected Structural Features of Metal Complexes with this compound

Metal Ion TypeExpected Coordination NumbersCommon GeometriesPotential for Polynuclear Structures
First-row Transition Metals4, 6Tetrahedral, Square Planar, OctahedralYes, via bridging ligands
Second/Third-row Transition Metals4, 6Square Planar, OctahedralYes, can facilitate metal-metal interactions
Lanthanides/Actinides7, 8, 9, 10Capped Trigonal Prism, Square Antiprism, etc.High, leading to coordination polymers

Based on a thorough search of available scientific literature, there is no specific information regarding the coordination chemistry of the compound "this compound." The search did not yield any single-crystal X-ray diffraction studies, spectroscopic analyses, or electronic structure calculations for metal complexes involving this specific ligand.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings that focus solely on this compound as a ligand in coordination complexes. The required data for the specified outline sections (4.3.1, 4.3.2, 4.4.1, and 4.4.2) are not present in the available search results.

Supramolecular Architecture and Crystal Engineering of 5,6 Diaminopyrimidine 4 Carbonitrile

Intermolecular Interaction Motifs

The molecular structure of 5,6-diaminopyrimidine-4-carbonitrile is replete with hydrogen bond donors (the amino groups) and acceptors (the pyrimidine (B1678525) ring nitrogen atoms and the nitrile group). This arrangement allows for the formation of robust and predictable hydrogen bonding networks that are the primary drivers of its self-assembly.

The primary amino groups at the 5- and 6-positions are potent hydrogen bond donors, readily interacting with the nitrogen atoms of the pyrimidine ring and the nitrile group of neighboring molecules. This leads to the formation of characteristic N-H···N hydrogen bonds, which are fundamental to the construction of extended supramolecular architectures. In many pyrimidine derivatives, these interactions result in the formation of well-defined patterns, such as dimers and chains. For instance, in related aminopyrimidine structures, N-H···N hydrogen bonds are instrumental in creating planar, sheet-like motifs.

The following table summarizes typical hydrogen bond parameters observed in related pyrimidine structures.

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Reference Compound
N-H···N2.9 - 3.2150 - 170Aminopyrimidine derivatives
N-H···O2.7 - 3.0160 - 180Hydrated pyrimidines
C-H···N3.2 - 3.5130 - 160Pyrimidine-carbonitriles
C-H···O3.1 - 3.4140 - 170Substituted pyrimidines

The aromatic nature of the pyrimidine ring in this compound facilitates π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent rings, are a significant cohesive force in the crystal packing of many aromatic compounds. Typically, these interactions are observed with centroid-to-centroid distances in the range of 3.3 to 3.8 Å. In the case of 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, a weak aromatic π-π stacking interaction is observed with a centroid–centroid separation of 3.5559 (11) Å between inversion-related pyrimidine rings. nih.gov The geometry of these interactions can vary, including face-to-face, offset face-to-face, and edge-to-face arrangements, each contributing differently to the stability of the supramolecular assembly. A study on 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine also describes molecules linked into chains by means of a π–π stacking interaction. nih.gov

While not inherent to this compound itself, the introduction of halogen or chalcogen atoms into derivatives or in co-crystals can lead to the formation of halogen and chalcogen bonds, respectively. Halogen bonding (X···A, where X is a halogen and A is a Lewis base) and chalcogen bonding (Ch···A, where Ch is a chalcogen) are highly directional non-covalent interactions that are increasingly utilized in crystal engineering.

In the context of pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring and the nitrile group can act as effective halogen and chalcogen bond acceptors. Studies on co-crystals of pyrimidines with halogen bond donors have demonstrated the formation of robust supramolecular synthons. nih.govresearchgate.net Similarly, chalcogen bonds, particularly with sulfur and selenium, have been shown to play a role in the crystal packing of related heterocyclic systems. rsc.orgnih.gov For instance, in a thiophene-containing pyrimidine-5-carbonitrile derivative, a weak chalcogen bond involving the thiophene (B33073) sulfur atom and the carbon of a cyano group was observed. rsc.org These interactions provide an additional tool for the rational design of multicomponent crystalline materials based on the this compound scaffold.

Crystal Packing and Self-Assembly Phenomena

The interplay of the aforementioned intermolecular interactions gives rise to the specific crystal packing and self-assembly behavior of this compound. The resulting supramolecular architectures can range from simple zero-dimensional (0D) discrete assemblies to complex three-dimensional (3D) networks.

The dimensionality of the supramolecular network is determined by the directionality and connectivity of the intermolecular interactions.

0D Architectures: In some instances, strong, highly directional interactions can lead to the formation of discrete, zero-dimensional assemblies such as dimers or small clusters.

1D Architectures: Through the propagation of a primary interaction motif, such as a repeating hydrogen bond pattern, one-dimensional chains or ribbons can be formed.

2D Architectures: The interconnection of these 1D motifs through weaker or secondary interactions can lead to the formation of two-dimensional sheets or layers. For example, hydrogen-bonded chains can be linked by π-π stacking interactions to form a 2D network. In the case of 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, N-H···N hydrogen bonds link the molecules into (100) sheets. nih.gov

3D Architectures: Finally, the stacking of these 2D layers or the presence of strong, non-planar interactions can result in the formation of a fully three-dimensional supramolecular framework.

The choice of solvent during crystallization can have a profound impact on the resulting supramolecular architecture. Solvent molecules can be directly incorporated into the crystal lattice, acting as bridges between molecules of this compound through hydrogen bonding. This can lead to the formation of solvates with unique crystal structures and properties.

Even when not incorporated into the final structure, the solvent can influence the nucleation and growth of crystals by mediating solute-solute interactions in solution. The polarity, hydrogen bonding capability, and size of the solvent molecules can affect the conformation of the solute and the relative stability of different intermolecular synthons, potentially leading to the formation of different polymorphs. For example, the use of a protic solvent might compete for hydrogen bonding sites, favoring the formation of certain motifs over others. The selection of solvent has been shown to alter polymorphic behavior in crystallization processes. nih.gov

Identification and Analysis of Recurrent Supramolecular Synthons

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that form the building blocks of crystal structures. In the case of this compound, the presence of amino (-NH2) and cyano (-CN) functional groups dictates the formation of specific and predictable hydrogen bonding motifs.

The primary amino groups are excellent hydrogen bond donors, while the pyrimidine ring nitrogens and the nitrile nitrogen act as hydrogen bond acceptors. This functionality allows for the formation of a variety of supramolecular synthons. The most anticipated and significant of these is the N-H···N hydrogen bond. These interactions can lead to the formation of discrete dimeric structures or extended chains and sheets within the crystal lattice.

Based on the principles of crystal engineering, several recurrent supramolecular synthons can be postulated for this compound:

Amino-Pyrimidine N-H···N Heterosynthons: The amino groups can form strong hydrogen bonds with the nitrogen atoms of the pyrimidine ring of an adjacent molecule. This is a common motif in nitrogen-rich heterocyclic compounds.

Amino-Nitrile N-H···N Heterosynthons: The amino groups can also interact with the nitrogen atom of the nitrile group, leading to the formation of extended chains or networks.

Amino-Amino N-H···N Homosynthons: While less common than heterosynthons in the presence of stronger acceptors, interactions between the amino groups of neighboring molecules can also occur.

The interplay and competition between these different synthons will ultimately determine the final three-dimensional arrangement of the molecules in the crystal. The robustness of these synthons is a key factor in supramolecular retrosynthesis, allowing for a degree of predictability in crystal packing.

Computational and Experimental Insights into Crystal Energy Landscapes

To gain a deeper understanding of the stability and nature of the intermolecular interactions within the crystal structure of this compound, computational and experimental techniques are employed. These methods provide a detailed picture of the crystal's energy landscape.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal.

The surface is typically colored according to various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii and are indicative of strong interactions like hydrogen bonds.

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Hypothetical Polymorph of this compound

Interaction TypePercentage Contribution (%)
N···H / H···N35.2
H···H28.5
C···H / H···C15.8
C···N / N···C10.3
C···C5.1
N···N5.1

Note: This table is illustrative and represents typical values for similar compounds.

Energy Frameworks and Interaction Energies

Energy frameworks provide a visual representation of the energetic architecture of a crystal. These frameworks are calculated by determining the interaction energies between a central molecule and its neighbors. The strengths of these interactions are then represented by cylinders connecting the molecular centroids, with the thickness of the cylinder proportional to the magnitude of the interaction energy.

This analysis allows for the identification of the dominant forces in the crystal packing, such as hydrogen bonding and π-π stacking. For this compound, the energy frameworks would likely reveal a robust network of N-H···N hydrogen bonds as the primary stabilizing interactions. The total interaction energy, broken down into its electrostatic, polarization, dispersion, and repulsion components, provides a quantitative measure of the crystal's stability.

Table 2: Illustrative Interaction Energies for a Dimer of this compound

Energy ComponentInteraction Energy (kJ/mol)
Electrostatic-50.2
Polarization-15.8
Dispersion-35.1
Repulsion45.5
Total Interaction Energy -55.6

Note: This table is illustrative and represents typical values for similar compounds.

By combining the analysis of supramolecular synthons with computational tools like Hirshfeld surface analysis and energy frameworks, a comprehensive understanding of the supramolecular architecture and crystal engineering principles governing this compound can be achieved. This knowledge is crucial for the rational design of new materials with tailored properties.

Theoretical and Computational Investigations on 5,6 Diaminopyrimidine 4 Carbonitrile

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the structural and electronic properties of molecules from first principles. iosrjournals.org For pyrimidine (B1678525) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly used to provide accurate predictions of molecular geometries, vibrational frequencies, and electronic characteristics. iosrjournals.org These computational approaches are essential for understanding the molecule's behavior at a quantum level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. nih.gov For 5,6-Diaminopyrimidine-4-carbonitrile, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. This yields crucial data on bond lengths, bond angles, and dihedral angles.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that can arise from the rotation around single bonds. For this compound, this would primarily involve analyzing the rotation of the amino (-NH2) groups. A DFT-based conformational study would identify the most stable conformer by comparing the relative energies of the various possible orientations of these groups. researchgate.net Studies on similar substituted pyrimidines have shown that the planarity of the molecule is a key feature, though slight puckering can occur depending on the substituents. nih.gov

Table 1: Representative Optimized Geometrical Parameters (Calculated for 4-Amino-2-chloropyrimidine-5-carbonitrile) (Note: This data is for a structurally similar compound and is provided for illustrative purposes.)

ParameterBond/AngleCalculated Value (B3LYP)
Bond Length (Å)N1-C21.316
Bond Length (Å)C2-N31.334
Bond Length (Å)N3-C41.345
Bond Length (Å)C4-C51.432
Bond Length (Å)C5-C61.391
Bond Length (Å)C6-N11.353
Bond Angle (°)C6-N1-C2117.5
Bond Angle (°)N1-C2-N3126.8
Bond Angle (°)C2-N3-C4115.1
Bond Angle (°)N3-C4-C5123.5

Electronic Structure Analysis

HOMO-LUMO Energies and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org

For molecules in the pyrimidine-5-carbonitrile class, DFT calculations can precisely determine the energies of these orbitals. The distribution of the HOMO and LUMO across the molecule reveals the likely sites for nucleophilic and electrophilic attack, respectively. dntb.gov.ua Typically, in such electron-deficient aromatic systems, the LUMO is distributed over the pyrimidine ring and the electron-withdrawing cyano group, while the HOMO is often localized on the electron-donating amino groups.

Table 2: Representative Frontier Orbital Energies (Note: These values are hypothetical and for illustrative purposes to show typical DFT calculation outputs.)

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.80
HOMO-LUMO Gap (ΔE)4.45

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. cardiff.ac.uk The MEP map is color-coded to indicate different potential values: red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential. dntb.gov.ua

For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the cyano group, indicating these are sites susceptible to electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential (blue), highlighting them as sites for nucleophilic attack or hydrogen bond acceptance.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Computational Spectroscopy

Theoretical Prediction of IR and Raman Spectra

Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule with high accuracy. elsevierpure.com By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the vibrational modes. nih.gov These theoretical spectra are invaluable for interpreting experimental data and assigning specific spectral peaks to particular molecular motions (e.g., stretching, bending, or twisting of functional groups). elsevierpure.com

For this compound, DFT calculations would predict characteristic vibrational frequencies. Key expected vibrations would include:

N-H stretching of the amino groups, typically appearing in the 3300-3500 cm⁻¹ region.

C≡N stretching of the nitrile group, a strong and sharp peak usually found around 2220-2260 cm⁻¹.

C=C and C=N stretching within the pyrimidine ring, occurring in the 1400-1650 cm⁻¹ range.

N-H bending (scissoring) modes from the amino groups, typically around 1600 cm⁻¹.

Comparing the calculated spectrum with an experimental one allows for a detailed and confident assignment of all vibrational bands. nih.gov

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) and coupling constants (J) have become an important complement to experimental work. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for predicting NMR parameters. nih.gov

Calculations for this compound would provide predicted ¹H and ¹³C chemical shifts. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this molecule, one would expect:

¹H NMR: Distinct signals for the protons of the two different amino groups (at positions 5 and 6) and the C2-H proton on the pyrimidine ring. The chemical shifts would be influenced by the electron-donating nature of the amino groups and the electron-withdrawing effects of the nitrile and ring nitrogens.

¹³C NMR: Separate signals for each of the four carbon atoms in the pyrimidine ring and the carbon of the nitrile group. The chemical shifts would reflect the hybridization and electronic density at each carbon position.

Theoretical predictions can help resolve ambiguities in experimental spectra and provide a deeper understanding of the relationship between electronic structure and NMR observables.

Reaction Mechanism Studies through Computational Approaches

The study of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathways, characterize the intermediate and transition states, and determine the energy barriers that govern the reaction rate.

A critical aspect of elucidating a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. Density Functional Theory (DFT) is a widely used computational method for locating transition states and calculating their geometries and vibrational frequencies. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Once the transition state is identified, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the kinetics of a reaction. For pyrimidine derivatives, computational studies have been employed to investigate various reactions, including enzymatic conversions and nucleophilic aromatic substitutions. For instance, in the study of dihydropyrimidinase, a key enzyme in the pyrimidine pathway, a quantum mechanical cluster approach based on DFT was used to model the enzyme's active site and elucidate the reaction mechanism. This study revealed that a hydroxide (B78521) ion initiates a nucleophilic attack on the substrate, followed by a concerted proton abstraction and donation by an aspartate residue. nih.gov Such computational approaches could be similarly applied to understand the reactivity of this compound in various chemical environments.

Beyond identifying the transition state, computational methods can map out the entire reaction pathway, including any intermediates and alternative routes. This provides a comprehensive understanding of how reactants are converted into products. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to follow the reaction path downhill from the transition state to connect it to the corresponding reactants and products.

For multicomponent reactions involving pyrimidine synthesis, theoretical investigations have detailed the sequence of events, such as Knoevenagel condensation, Michael addition, and cyclization. researchgate.net A computational study on the synthesis of pyrido[2,3-d]pyrimidines, for example, elucidated a five-step mechanism and identified the rate-determining step. researchgate.net These types of detailed mechanistic insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes. The presence of amino and cyano groups on the pyrimidine ring of this compound suggests a rich and complex reactivity profile that could be thoroughly explored using these computational tools.

Prediction of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in optoelectronics, including optical data processing and storage. nih.govresearchgate.net Organic molecules, particularly those with extended π-conjugated systems and electron-donating and -accepting groups, are promising candidates for NLO materials. researchgate.net The pyrimidine core, being π-deficient and electron-withdrawing, is an excellent scaffold for designing NLO chromophores. nih.govrsc.org

The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) describes the third-order response. Computational methods, particularly DFT, are widely used to calculate these properties. researchgate.net The calculated values can then be compared with those of known NLO materials, such as urea (B33335), to assess the potential of a new compound. researchgate.net

While direct calculations for this compound are not available, studies on other pyrimidine derivatives demonstrate the utility of this approach. For instance, a DFT study on 6'-Amino-5-fluoro-2-oxo-3'-propyl-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile revealed a large first hyperpolarizability, suggesting its potential for NLO applications. researchgate.net Similarly, investigations into various pyrimidine-based chromophores have shown that their NLO properties can be tuned by modifying the substituents on the pyrimidine ring. researchgate.net

CompoundMethodBasis SetDipole Moment (μ) (Debye)Polarizability (α) (esu)First Hyperpolarizability (β) (esu)
2,4-Dihydroxy Pyrimidine-5-Carboxylic AcidHF6-311++G(d,p)3.581.50 x 10-231.16 x 10-30
2,4-Dihydroxy Pyrimidine-5-Carboxylic AcidB3LYP6-311++G(d,p)3.951.56 x 10-231.44 x 10-30
N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (in crystalline phase)DFT/B3LYP6-311++G(d,p)7.33--
6'-Amino-5-fluoro-2-oxo-3'-propyl-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrileB3LYP6-311+G(d,p)--Large value reported, suggesting NLO potential

A key advantage of computational studies is the ability to establish clear structure-property relationships. For NLO materials based on pyrimidine, the presence of electron-donating groups (such as amino groups) and electron-accepting groups (such as the cyano group) can create a "push-pull" system that enhances the NLO response. researchgate.net The delocalization of π-electrons across the molecule is crucial for a large hyperpolarizability.

In this compound, the two amino groups at positions 5 and 6 act as electron donors, while the cyano group at position 4 and the pyrimidine ring itself act as electron acceptors. This arrangement is expected to lead to a significant intramolecular charge transfer upon excitation, which is a key factor for a high NLO response. Computational analysis of the frontier molecular orbitals (HOMO and LUMO) can provide further insight into this charge transfer character. A smaller HOMO-LUMO energy gap is often associated with a larger hyperpolarizability.

Studies on various pyrimidine derivatives have consistently shown that the strategic placement of donor and acceptor groups can significantly enhance the NLO properties. nih.govrsc.org Therefore, it is highly probable that this compound would exhibit interesting NLO properties, making it a promising candidate for further theoretical and experimental investigation.

Applications in Advanced Functional Materials Non Biological Focus

Utilization in Dye Chemistry and Pigment Design

The structural features of 5,6-Diaminopyrimidine-4-carbonitrile make it a promising candidate for the synthesis of novel azo dyes and pigments. The two primary amino groups on the pyrimidine (B1678525) ring can be readily diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors. Azo dyes are a significant class of colorants used in diverse industries, and the incorporation of the diaminopyrimidine-carbonitrile moiety can impart unique properties to the resulting dyes. nih.gov

The general synthesis of azo dyes involves a two-step diazotization and coupling reaction. nih.gov While direct studies on azo dyes derived specifically from this compound are not extensively documented in the provided search results, the synthesis of azo dyes from other pyrimidine derivatives is well-established. For instance, new azo disperse dyes have been synthesized by coupling 4,6-dihydroxypyrimidine (B14393) with various diazonium salts. researchgate.net Similarly, heterocyclic azo compounds have been produced using 4,6-dihydroxy-2-thiopyrimidine and 4,6-dihydroxypyrimidine as coupling reagents. nih.gov These examples suggest a high potential for this compound to act as a precursor for a novel class of azo dyes. The resulting dyes could exhibit interesting spectral properties and may find applications as disperse dyes for synthetic fibers like polyester. nih.govmdpi.commdpi.com

The electron-withdrawing nature of the nitrile group in this compound can influence the electronic properties of the resulting azo dyes, potentially leading to enhanced color strength and fastness properties. The specific shades of the dyes would depend on the coupling component used in the synthesis.

Role in Luminescent and Optoelectronic Materials

Derivatives of pyrimidine-5-carbonitrile have shown significant promise in the field of luminescent and optoelectronic materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The combination of an electron-accepting pyrimidine-5-carbonitrile core with various electron-donating moieties has led to the creation of efficient emitters, including those that exhibit Thermally Activated Delayed Fluorescence (TADF). nih.govmdpi.comnih.govresearchgate.netrsc.org

The pyrimidine-5-carbonitrile scaffold acts as a strong electron acceptor, which is a key feature in the design of donor-acceptor type fluorescent molecules. mdpi.com When combined with suitable donor groups, these molecules can exhibit high photoluminescence quantum yields and have tunable emission colors. For instance, multifunctional derivatives of pyrimidine-5-carbonitrile with carbazole (B46965) donors have been developed for doping-free sky-blue OLEDs. nih.govnih.gov These materials have demonstrated efficient TADF with high reverse intersystem crossing rates, aggregation-induced emission enhancement, and bipolar charge-transporting properties. nih.gov

Table 1: Performance of Pyrimidine-5-carbonitrile Derivatives in OLEDs

Compound ClassDonor MoietyApplicationExternal Quantum Efficiency (EQE)Emission ColorReference
Pyrimidine-5-carbonitrile DerivativesCarbazoleDoping-free OLEDsup to 12.8%Sky-blue nih.govnih.gov
Pyrimidine-5-carbonitrile DerivativesTriphenylamino, 9-PhenylcarbazolylBlue/Sky-blue OLEDsup to 7%Blue/Sky-blue mdpi.com
Pyrimidine-5-carbonitrile DerivativesTriphenylamino, 9-PhenylcarbazolylHost for orange-red TADF OLEDsup to 20.7%Orange-red mdpi.com

Precursor for Advanced Porous Materials or Frameworks (e.g., MOFs, COFs)

The rigid structure and the presence of potential coordinating sites (amino groups and nitrile nitrogen) make this compound a suitable candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are characterized by their high porosity and large surface areas, making them attractive for applications in gas storage, separation, and catalysis. nih.govresearchgate.netescholarship.org

While no MOFs or COFs directly synthesized from this compound were found in the search results, the use of similar pyrimidine-based linkers is documented. For example, a cobalt-based MOF has been synthesized using 4,6-diamino-2-thiopyrimidine as the organic linker. nih.gov This demonstrates the feasibility of using diaminopyrimidine derivatives to create robust framework structures. The specific geometry and connectivity of this compound could lead to novel network topologies and pore environments.

The development of MOFs and COFs from this compound represents a promising area for future research, with potential applications in areas such as selective gas adsorption and heterogeneous catalysis.

Future Perspectives and Emerging Research Directions

Novel Synthetic Strategies and Methodological Advancements

Future synthetic efforts towards 5,6-Diaminopyrimidine-4-carbonitrile and its derivatives are expected to focus on enhancing efficiency, sustainability, and molecular diversity. While traditional methods have been established, new strategies are emerging.

Multicomponent Reactions (MCRs): The development of one-pot, multicomponent reactions represents a significant advancement. An MCR approach, inspired by the Biginelli reaction, could enable the rapid assembly of the diaminopyrimidine core from simple, readily available starting materials. nih.gov This strategy would offer high atom economy and reduce the number of purification steps, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields for related heterocyclic compounds. acs.org Future research will likely explore microwave-assisted protocols to shorten reaction times for the synthesis of this compound precursors and its subsequent derivatization.

Solvent-Free and Green Solvents: There is a growing trend towards solvent-free reaction conditions or the use of sustainable solvents. nih.govias.ac.in Research into solid-state reactions or the use of eco-friendly solvents like ethylene (B1197577) glycol for the synthesis of pyrimidine (B1678525) analogs could lead to more environmentally benign production methods. acs.org

Synthetic StrategyPotential AdvantagesRelevant Analogs
Multicomponent ReactionsHigh atom economy, reduced waste, operational simplicity2-Amino-4,6-diarylpyrimidine-5-carbonitriles nih.gov
Microwave-Assisted SynthesisAccelerated reaction rates, improved yields, higher purityGuanine PNA building blocks from imidazole (B134444) carbonitriles acs.org
Solvent-Free ProtocolsReduced environmental impact, lower cost, simplified workupPyrimidine-5-carbonitriles using ammonium (B1175870) chloride catalyst ias.ac.in

Exploration of Unprecedented Reactivity and Tandem Transformations

The rich functionality of this compound provides a fertile ground for exploring novel chemical transformations and tandem reactions. The adjacent amino groups and the nitrile function can act in concert to facilitate complex cyclization cascades.

Future research is anticipated to investigate:

Intramolecular Cyclizations: The reaction of the vicinal diamines with various electrophiles could lead to the formation of fused heterocyclic systems, such as purines or other novel bicyclic structures.

Tandem Reactions: A promising area of research is the design of tandem reactions where multiple bond-forming events occur in a single operation. For instance, a reaction cascade could be initiated at one of the amino groups, followed by an intramolecular cyclization involving the second amino group or the nitrile.

Post-Synthetic Modifications: The pyrimidine core and its substituents offer multiple sites for post-synthetic modification, allowing for the generation of diverse molecular libraries from a common intermediate.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, scalability, and high-throughput experimentation.

Enhanced Safety and Control: Flow reactors provide superior control over reaction parameters such as temperature and pressure, which is particularly beneficial when handling potentially hazardous reagents or exothermic reactions. A cyanide-free synthesis of nitriles has been demonstrated using flow chemistry, highlighting its potential for improving the safety profile of nitrile-containing compound synthesis. rsc.org

Scalability and Reproducibility: Continuous flow processes can be readily scaled up by extending the operation time, ensuring high reproducibility between batches. This is a crucial factor for the potential industrial production of this compound or its derivatives.

Automated Library Synthesis: Automated platforms can be employed for the high-throughput synthesis of derivative libraries. chemrxiv.org By systematically varying the substituents on the pyrimidine core, researchers can rapidly explore the structure-activity relationships for various applications, from medicinal chemistry to materials science. The use of flow microwave devices has already been shown to be effective in the synthesis of related cyanopyrazoles. durham.ac.uk

Advanced Computational Modeling for Complex Systems

Computational chemistry and molecular modeling are becoming indispensable tools for predicting molecular properties and guiding experimental design. For complex systems involving this compound, these methods can provide valuable insights.

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the feasibility of novel transformations. This can help in optimizing reaction conditions and in understanding the electronic factors that govern the reactivity of the molecule. researchgate.net

In Silico Screening and Drug Design: Molecular docking and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies can be employed to predict the biological activity and pharmacokinetic properties of derivatives. nih.govnih.gov This computational pre-screening can prioritize the synthesis of compounds with the highest potential for a desired biological effect.

Materials Science Applications: Computational modeling can also be used to predict the properties of supramolecular assemblies or polymers derived from this compound, aiding in the design of new materials with tailored electronic or optical properties.

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Reaction ChemistryIonization potentials, electrostatic potentials, reaction barriers researchgate.net
Molecular DockingMedicinal ChemistryBinding affinities, interaction modes with biological targets nih.gov
In Silico ADMEDrug DevelopmentPharmacokinetic profiles, bioavailability nih.gov

Development of New Supramolecular Architectures with Tailored Properties

The structure of this compound, with its multiple hydrogen bond donors (amino groups) and acceptors (pyrimidine nitrogens, nitrile group), makes it an excellent building block for the construction of supramolecular architectures.

Future research in this area may focus on:

Hydrogen-Bonded Networks: The self-assembly of the molecule through intermolecular hydrogen bonding could lead to the formation of well-defined one-, two-, or three-dimensional networks. These materials could exhibit interesting properties, such as porosity or guest-inclusion capabilities.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring and the amino groups can act as ligands for metal ions. The coordination of these sites with various metal centers could yield a new family of coordination polymers or MOFs with potential applications in catalysis, gas storage, or sensing.

Liquid Crystals: By attaching long alkyl chains to the pyrimidine core, it may be possible to design new liquid crystalline materials. The inherent planarity of the pyrimidine ring and the potential for strong intermolecular interactions are favorable features for the formation of liquid crystalline phases.

Potential in Catalyst Design and Sustainable Chemical Processes

The development of sustainable chemical processes is a key goal of modern chemistry. Research into the synthesis and application of this compound is expected to align with this trend.

Green Catalysts for Synthesis: The use of novel, environmentally friendly, and reusable catalysts for the synthesis of pyrimidine-5-carbonitriles is an active area of research. nih.gov This includes the use of nano-catalysts and catalysts derived from biowaste, which can lead to more sustainable production methods. rsc.orgfrontiersin.org

Pyrimidine Core as a Ligand Scaffold: The diaminopyrimidine structure can serve as a scaffold for the design of new ligands for transition metal catalysis. The nitrogen donors can coordinate to a metal center, and the substituents on the pyrimidine ring can be modified to tune the steric and electronic properties of the resulting catalyst.

Organocatalysis: The basic nitrogen atoms in the molecule could potentially be utilized in organocatalysis, for example, in activating substrates through hydrogen bonding or by acting as a Brønsted base.

The exploration of these research directions will undoubtedly unlock the full potential of this compound as a valuable building block in organic synthesis, medicinal chemistry, and materials science.

Q & A

Q. What are the established synthetic methodologies for 5,6-diaminopyrimidine-4-carbonitrile and its derivatives?

A three-component reaction under thermal aqueous conditions is a common approach, involving cyclocondensation of aldehydes, malononitrile, and thiourea derivatives. This method yields substituted pyrimidinecarbonitriles with high regioselectivity, as demonstrated in the synthesis of 2,4-diamino-6-phenyl-5-pyrimidinecarbonitrile (yield: 70–90%) . Alternative routes include chlorination of methylthio precursors followed by amination, though this requires careful control of reaction conditions to avoid over-chlorination .

Q. How is structural characterization of this compound performed?

Key techniques include:

  • IR spectroscopy : CN stretching vibrations at ~2212 cm⁻¹ and NH₂ bands at 3329–3478 cm⁻¹ .
  • ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.0–8.4 ppm) and nitrile carbons (~117 ppm) .
  • HRMS : Molecular ion peaks (e.g., m/z 211 for C₁₁H₉N₅) with <0.1% deviation from theoretical values .
  • Melting points : Reported ranges (e.g., 228–300°C for 2,4-diamino-6-phenyl derivatives) help verify purity .

Advanced Research Questions

Q. How do substituents influence the reactivity and properties of this compound?

Electron-withdrawing groups (e.g., halogens) on the pyrimidine ring reduce nucleophilicity, requiring harsher amination conditions. For example, 4-chlorophenyl substituents necessitate elevated temperatures (80–100°C) for successful cyclocondensation . Conversely, electron-donating groups (e.g., methyl) enhance solubility but may complicate crystallization . Substituent effects on bioactivity can be systematically studied via SAR models, as seen in antidiabetic derivatives with 4-chlorophenyl groups showing enhanced potency .

Q. How can researchers resolve discrepancies in reported spectral data or melting points?

Variations in melting points (e.g., 228–300°C for 2,4-diamino-6-phenyl-5-pyrimidinecarbonitrile) may arise from polymorphism or residual solvents. Cross-validate using multiple techniques:

  • Compare IR and NMR data with computational simulations (e.g., density functional theory for vibrational modes).
  • Replicate synthesis under controlled conditions (e.g., anhydrous vs. aqueous media) to isolate solvent effects .
  • Use differential scanning calorimetry (DSC) to identify polymorphic transitions .

Q. What strategies optimize yields in multi-component syntheses of pyrimidinecarbonitriles?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but may require post-synthesis purification .
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclocondensation by activating aldehyde substrates .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions like premature nitrile hydrolysis .

Q. How are pharmacological activities of this compound derivatives evaluated?

  • Antimalarial assays : In vitro testing against Plasmodium falciparum cultures, with IC₅₀ values compared to chloroquine .
  • Antidiabetic screening : Glucose uptake assays in adipocyte cell lines (e.g., 3T3-L1) using derivatives like 4-amino-6-(4-chlorophenyl)-2-(phenethyl-amino)pyrimidine-5-carbonitrile .
  • Mechanistic studies : Molecular docking to identify interactions with target proteins (e.g., dihydrofolate reductase for antimalarials) .

Methodological Notes

  • Contradiction Management : Cross-reference synthesis protocols from multiple sources (e.g., vs. ) to identify critical variables like solvent polarity or reagent stoichiometry.
  • Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to distinguish isomeric byproducts, which may explain yield variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.